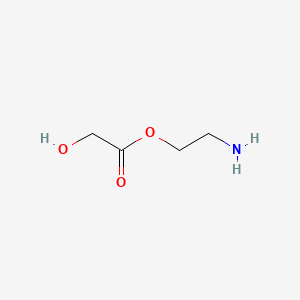
Acetic acid, hydroxy-, 2-aminoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, hydroxy-, 2-aminoethyl ester can be synthesized through the esterification of acetic acid and ethanolamine. The reaction typically involves heating acetic acid and ethanolamine in the presence of a mineral acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, hydroxy-, 2-aminoethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and ethanolamine.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Acetic acid and ethanolamine.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, hydroxy-, 2-aminoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, hydroxy-, 2-aminoethyl ester involves its interaction with specific molecular targets and pathways. Upon hydrolysis, it releases acetic acid and ethanolamine, which can participate in various biochemical reactions. Ethanolamine, for instance, is a precursor to important biomolecules such as phospholipids, which are essential components of cell membranes .
Comparison with Similar Compounds
Acetic acid, hydroxy-, 2-aminoethyl ester can be compared with other similar compounds, such as:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biochemical research, and potential therapeutic applications.
Properties
CAS No. |
67674-52-6 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-aminoethyl 2-hydroxyacetate |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-4(7)3-6/h6H,1-3,5H2 |
InChI Key |
FPWNJWWLQAXJAA-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















